molecular formula C8H19ClN2O2 B1524793 (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride CAS No. 1269493-35-7

(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride

Cat. No.: B1524793
CAS No.: 1269493-35-7
M. Wt: 210.7 g/mol
InChI Key: NXKQBPNSELZLGM-RGMNGODLSA-N
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Description

(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is a chemical compound widely used in organic synthesis and pharmaceutical research. It is known for its role as a protecting group for amines in peptide synthesis and other organic reactions. The compound is characterized by its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride typically involves the reaction of (S)-2-aminopropanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:

    Step 1: (S)-2-aminopropanol is reacted with tert-butyl chloroformate in an organic solvent like dichloromethane.

    Step 2: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

    Step 3: The resulting (S)-tert-Butyl (2-aminopropyl)carbamate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

    Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Acidic Conditions: Hydrochloric acid or trifluoroacetic acid is commonly used to remove the tert-butyl carbamate group.

    Nucleophiles: Various nucleophiles such as amines or alcohols can react with the compound in substitution reactions.

Major Products:

    Free Amine: Removal of the tert-butyl carbamate group yields the free amine, which can be further utilized in synthetic applications.

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during synthetic transformations and can be selectively removed under mild acidic conditions. This allows for the sequential construction of complex molecules without interference from the amine group.

Comparison with Similar Compounds

    Benzyl Carbamate: Another protecting group for amines, but it requires harsher conditions for removal.

    Fmoc (9-Fluorenylmethyloxycarbonyl): Commonly used in peptide synthesis, but it is removed under basic conditions.

    Boc (tert-Butyloxycarbonyl): Similar to tert-butyl carbamate but used for different synthetic strategies.

Uniqueness: (S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is unique due to its stability and ease of removal under mild acidic conditions, making it particularly useful in multi-step organic syntheses where selective deprotection is required.

This compound’s versatility and stability make it an indispensable tool in modern synthetic chemistry, facilitating the development of complex molecules in various fields of research.

Properties

IUPAC Name

tert-butyl N-[(2S)-2-aminopropyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-6(9)5-10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKQBPNSELZLGM-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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